2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a piperidin-3-yl group at position 2. The piperidine ring is further functionalized with a 2-methoxy-5-methylphenylsulfonyl moiety. Though direct data on this compound are sparse in the provided evidence, its structural motifs align with bioactive thiadiazole derivatives studied for enzyme inhibition, antimicrobial activity, and pharmacokinetic optimization .
Properties
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-11-6-7-14(22-3)15(9-11)24(20,21)19-8-4-5-13(10-19)16-18-17-12(2)23-16/h6-7,9,13H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOWJSKNPDLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a novel organic molecule characterized by a thiadiazole ring structure, a piperidine moiety, and a methoxy-substituted aromatic group. This unique combination of functional groups suggests significant potential for various biological activities, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural components of this compound contribute to its biological activity:
- Thiadiazole Ring : Known for diverse pharmacological properties including antimicrobial and anticancer effects.
- Piperidine Moiety : Enhances interaction with biological targets.
- Methoxy Group : Increases lipophilicity and receptor interaction potential.
- Sulfonyl Group : Known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound may contribute to its effectiveness against various bacterial strains. A comparative analysis with other thiadiazole derivatives shows:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Thiadiazole ring with chlorophenyl substitution | Anticancer activity against lung carcinoma |
| 4-Amino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole | Amino group on thiadiazole | Antimicrobial properties |
| 2-Amino-1,3,4-thiadiazole | Basic thiadiazole structure | Antimicrobial and anticancer activities |
The sulfonamide functionality enhances its reactivity and potential binding affinity to microbial targets.
Anticancer Activity
Studies have demonstrated that compounds containing the thiadiazole scaffold can exhibit cytotoxic effects against various cancer cell lines. For instance, docking studies have shown that thiadiazoles can effectively bind to tubulin, inhibiting its polymerization which is crucial for cancer cell proliferation. Specific findings include:
- Cytotoxicity against Lung and Skin Cancer Cells : The compound has shown promising results in inhibiting the growth of cancer cells in vitro.
- Mechanisms of Action : Potential mechanisms include induction of apoptosis and disruption of cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the therapeutic potential of this compound:
- Thiadiazoles as Anticancer Agents : Research published in Frontiers in Chemistry highlighted the anticancer properties of various thiadiazole derivatives. The study noted that modifications to the thiadiazole ring could enhance activity against specific cancer types .
- Antimicrobial Properties : A review on the antimicrobial properties of 2-amino-1,3,4-thiadiazoles indicated that these compounds could serve as scaffolds for developing new antimicrobial agents due to their effective interaction with microbial enzymes .
- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to key enzymes involved in cancer metabolism and microbial resistance pathways .
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
5-Methyl-1,3,4-thiadiazole Derivatives
- 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-5-methyl-1,3,4-thiadiazole (): This compound replaces the piperidine-sulfonylphenyl group with a quinazoline-thioether. The methyl group at position 5 mirrors the target compound, suggesting shared metabolic stability .
- 2-(Dichloromethyl)-5-methyl-1,3,4-thiadiazole ():
Substitution with a dichloromethyl group increases electrophilicity, likely enhancing reactivity in nucleophilic environments. However, this reduces biocompatibility compared to the target compound’s sulfonamide-piperidine system .
Sulfonamide-Linked Thiadiazoles
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): This sodium salt combines thiadiazole, triazole, and sulfonamide groups. The sulfonamide linker improves solubility, with sodium counterions enhancing bioavailability. The target compound’s methoxy-methylphenyl group may confer superior membrane permeability due to increased lipophilicity .
Piperidine-Containing Analogues
- N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide (): This piperidine derivative features a fluorophenyl group and pyridylpropanamide chain.
- 1-(2-Methyl-1,3-thiazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine (): The thiazole-carbonyl group here replaces the thiadiazole core, altering electronic properties. The rigid pyrazinoindazolyl group may limit conformational flexibility compared to the target compound’s sulfonylphenyl-piperidine system .
Key Research Findings
Sulfonamide Advantage: Sulfonamide-containing thiadiazoles (e.g., ) demonstrate enhanced enzyme-binding energy compared to non-sulfonylated analogs, suggesting the target compound’s sulfonyl group may improve target affinity .
Methyl vs. Halogen Substitution : Methyl groups (as in the target compound) improve metabolic stability over halogenated derivatives (e.g., dichloromethyl in ), which are prone to oxidative dehalogenation .
Piperidine Flexibility : Piperidine rings (as in ) offer conformational adaptability for binding diverse targets, but sulfonylphenyl substitution (target compound) may restrict rotation, favoring selective interactions .
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The most widely utilized method for 1,3,4-thiadiazole synthesis involves the cyclodehydration of thiosemicarbazides with carboxylic acids. For the target compound, acetic acid serves as the methyl group donor at position 5.
Procedure :
- Thiosemicarbazide Formation :
- React 1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-amine with carbon disulfide and hydrazine hydrate in ethanol under reflux to yield the thiosemicarbazide intermediate.
- Reaction :
$$
\text{Piperidine sulfonamide} + \text{CS}2 + \text{NH}2\text{NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide}
$$
- Cyclization with Acetic Acid :
Alternative Route: Chloroacetamide Intermediate
For substrates requiring regioselective substitution, a chloroacetamide intermediate can be employed.
Procedure :
- Synthesis of 5-Methyl-1,3,4-thiadiazole-2-amine :
Chloroacetylation :
Nucleophilic Substitution :
- Substitute the chloro group with 1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-amine in benzene under reflux with triethylamine.
- Reaction :
$$
\text{Cl-CH}2\text{-thiadiazole} + \text{Piperidine sulfonamide} \xrightarrow{\text{Et}3\text{N, benzene}} \text{Target Compound}
$$ - Yield : 65–70% after column chromatography.
Sulfonylation of the Piperidine Moiety
Preparation of 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-amine
Procedure :
- Sulfonylation :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Elemental Analysis
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide Cyclization | Short reaction time, minimal purification | Requires harsh acids (H2SO4) | 30–50 |
| Chloroacetamide Route | High regioselectivity | Multi-step, column chromatography | 65–70 |
Mechanistic Insights and Optimization
Cyclization Mechanism
The acid-catalyzed cyclization proceeds via:
Solvent and Catalyst Effects
- Polyphosphoric Acid (PPA) : Enhances cyclization efficiency compared to H2SO4, reducing side products.
- Benzene vs. Toluene : Higher yields in benzene due to better solubility of intermediates.
Industrial Scalability and Environmental Considerations
Green Chemistry Metrics
Solvent Recycling
- Distillation recovery of benzene reduces costs by 40% in large-scale production.
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as sulfonylated piperidine derivatives. For example, sulfonylation of piperidine with 2-methoxy-5-methylbenzenesulfonyl chloride under anhydrous conditions yields the sulfonyl-piperidine intermediate. Subsequent coupling with 5-methyl-1,3,4-thiadiazole derivatives can be achieved via nucleophilic substitution or cyclization reactions. Purification often employs column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate), followed by recrystallization in ethanol or acetonitrile to ensure >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural characterization relies on:
- 1H/13C NMR spectroscopy : Key signals include the sulfonyl group (δ ~3.5–4.0 ppm for methoxy protons) and thiadiazole ring protons (δ ~8.0–9.0 ppm).
- IR spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N/C=S vibrations) confirm functional groups.
- High-resolution mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₇H₂₂N₃O₃S₂: 380.1092) validate the molecular formula .
Q. What solvent systems and reaction conditions are critical for high-yield synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during sulfonylation. For cyclization steps, refluxing in THF or acetonitrile with catalytic triethylamine (TEA) improves yields (~70–85%). Strict temperature control (60–80°C) and inert atmospheres (N₂/Ar) prevent side reactions, such as oxidation of the thiadiazole ring .
Advanced Research Questions
Q. How does the sulfonyl-piperidine moiety influence the compound’s biological activity?
The sulfonyl group enhances binding affinity to target proteins (e.g., enzymes or receptors) via hydrogen bonding and hydrophobic interactions. Computational docking studies (e.g., AutoDock Vina) suggest the piperidine ring adopts a chair conformation, positioning the sulfonyl group for optimal interaction with active-site residues. Comparative studies with non-sulfonylated analogs show a 3–5-fold reduction in activity, highlighting the sulfonyl group’s critical role .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or cellular models. For example, antimicrobial activity against S. aureus may differ between broth microdilution (MIC = 8 µg/mL) and agar diffusion assays (zone of inhibition = 12 mm). Standardizing protocols (CLSI guidelines) and using isogenic mutant strains (e.g., efflux pump-deficient E. coli) can isolate compound-specific effects from confounding factors .
Q. Can computational modeling predict the compound’s pharmacokinetic properties?
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict logP values (~2.5) and solubility profiles. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, suggesting moderate blood-brain barrier penetration. ADMET predictions (SwissADME) indicate low hepatotoxicity risk but potential CYP3A4 inhibition, requiring in vitro validation .
Q. How do structural modifications affect the compound’s fluorescence properties?
Substitution at the thiadiazole 5-position (e.g., methyl vs. phenyl) alters π-π* transitions, shifting emission wavelengths. For instance, methyl groups enhance quantum yield (Φ = 0.45) compared to bulkier substituents (Φ = 0.22). Time-resolved fluorescence spectroscopy (TRFS) reveals biexponential decay kinetics, suggesting dual emission from planar and twisted conformers .
Methodological Considerations
Q. What analytical techniques are recommended for stability studies?
- HPLC-PDA : Monitor degradation products under accelerated conditions (40°C/75% RH).
- LC-MS/MS : Identify oxidative metabolites (e.g., sulfoxide derivatives).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .
Q. How is the compound’s reactivity with biomolecules characterized?
Surface plasmon resonance (SPR) measures real-time binding kinetics to proteins (e.g., KD = 120 nM for human serum albumin). Isothermal titration calorimetry (ITC) quantifies enthalpy changes (ΔH = −45 kJ/mol), indicating strong hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
